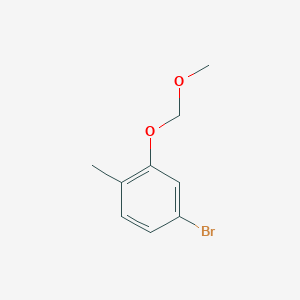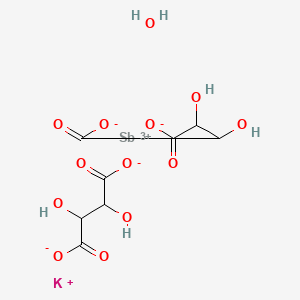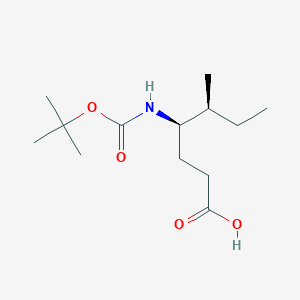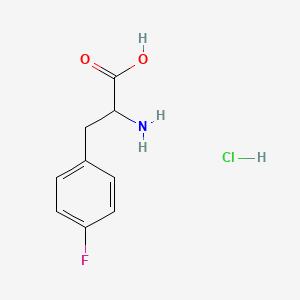
(R)-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride
Übersicht
Beschreibung
®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride is a compound that features a perfluorinated aromatic ring, an amino group, and a butanoic acid moiety. This compound is of interest due to its unique chemical properties imparted by the perfluorinated phenyl group, which can influence its reactivity and interactions in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate perfluorinated benzene derivative and a suitable amino acid precursor.
Formation of the Intermediate: The perfluorinated benzene derivative undergoes a nucleophilic substitution reaction with the amino acid precursor under controlled conditions to form an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of ®-3-amino-4-(perfluorophenyl)butanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the perfluorinated phenyl ring or the amino group.
Substitution: The perfluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the perfluorinated phenyl ring.
Wissenschaftliche Forschungsanwendungen
®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving perfluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of advanced materials with specific chemical resistance and stability properties.
Wirkmechanismus
The mechanism of action of ®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The perfluorinated phenyl group can enhance binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorobutanoic acid: Another perfluorinated compound with similar stability and resistance properties.
Phenylbutyric acid: Shares the butanoic acid moiety but lacks the perfluorinated phenyl group.
Uniqueness
®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride is unique due to the presence of the perfluorinated phenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO2.ClH/c11-6-4(1-3(16)2-5(17)18)7(12)9(14)10(15)8(6)13;/h3H,1-2,16H2,(H,17,18);1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFVLTJRIMBREK-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)




![4-[(4-Nitrophenyl)sulfanyl]benzoic acid](/img/structure/B3260539.png)





![6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B3260577.png)


